molecular formula C18H16BNO2 B2411961 (3-(Diphenylamino)phenyl)boronic acid CAS No. 943899-12-5

(3-(Diphenylamino)phenyl)boronic acid

Cat. No.: B2411961
CAS No.: 943899-12-5
M. Wt: 289.14
InChI Key: MYCPKZJMLZZINQ-UHFFFAOYSA-N
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Description

(3-(Diphenylamino)phenyl)boronic acid is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Diphenylamino)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-(Diphenylamino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, water, or toluene.

Major Products

Scientific Research Applications

(3-(Diphenylamino)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for (3-(Diphenylamino)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

    4-(Diphenylamino)phenylboronic Acid: Similar structure but with the diphenylamino group in a different position.

    4-(Diphenylamino)phenylboronic Acid Pinacol Ester: A boronic acid ester with enhanced stability and reactivity.

Uniqueness

(3-(Diphenylamino)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

[3-(N-phenylanilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCPKZJMLZZINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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